3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique chemical structure, featuring a trifluoromethyl group and a methylthio-azabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multiple steps, starting with the preparation of the bicyclic azabicyclo compound. Common reaction conditions may include the use of bases, solvents like dichloromethane, and specific temperature controls.
Industrial Production Methods: Industrial production may leverage optimized synthesis routes to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: : May result in the formation of sulfoxides or sulfones.
Reduction: : Likely leads to the reduction of ketone to alcohol.
Substitution: : Halo and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products: Reactions may yield various derivatives, such as sulfoxides, sulfones, or alcohols, depending on the conditions and reagents used.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry: : Acts as an intermediate in organic synthesis.
Biology: : Potential use in studying biochemical pathways.
Medicine: : Investigated for its pharmacological properties.
Industry: : Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The pathways engaged may include binding to specific sites, leading to modulation of biological activities.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one stands out due to its unique trifluoromethyl and bicyclic structures. Similar compounds include:
3-(4-chloro-3-methylphenyl)-1-(8-azabicyclo[3.2.1]octan-8-yl)propan-1-one: : Lacks trifluoromethyl group.
3-(4-chloro-3-(difluoromethyl)phenyl)-1-(8-azabicyclo[3.2.1]octan-8-yl)propan-1-one: : Differs by the presence of a difluoromethyl group instead of a trifluoromethyl group.
This in-depth exploration barely scratches the surface of what this compound can offer to the scientific community. Intrigued by the possibilities?
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3NOS/c1-25-14-9-12-4-5-13(10-14)23(12)17(24)7-3-11-2-6-16(19)15(8-11)18(20,21)22/h2,6,8,12-14H,3-5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYZFKJNUIEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.